Artemeter Tetrahidrofurano Acetato

Descripción general

Descripción

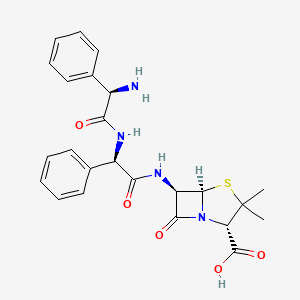

Artemether EP Impurity C is an intermediate in the synthesis of Artemether . It is produced as a byproduct during the reaction between artemisinin and ethyl vinyl ether . The compound is classified as a tertiary amine and has a basic pKa value of 8.95 .

Synthesis Analysis

The preparation of Artemether Impurity C involves mixing artemether and an organic solvent, heating, refluxing and stirring, cooling, stirring, and performing suction filtration to obtain a filtrate . The filtrate is then purified using a chromatographic column to obtain a crude Artemether Impurity C product . The crude product is then recrystallized to obtain the Artemether Impurity C .Molecular Structure Analysis

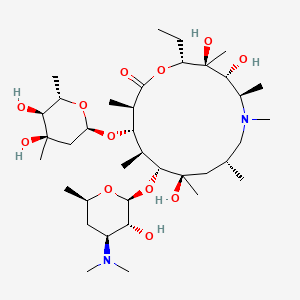

Artemether EP Impurity C has a molecular formula of C16H26O5 and a molecular weight of 298.4 . Its chemical name is (3aS,4R,6aS,7R,8S,10R,10aR)-8-methoxy-4,7-dimethyloctahydro-2H,10H-furo [3,2-i]isochromen-10-yl acetate .Chemical Reactions Analysis

Artemether Impurity C is a byproduct of the reaction between artemisinin and ethyl vinyl ether . The preparation method can prepare the Artemether Impurity C shown in the formula I, has high purity, does not need to consume a large amount of reagents, has low preparation cost, is suitable for purifying large-amount crude products, and can be scaled .Physical and Chemical Properties Analysis

Artemether EP Impurity C is a white solid . It is chemically classified as a tertiary amine and has a basic pKa value of 8.95 .Aplicaciones Científicas De Investigación

Actividad Antimalárica

Artemeter Tetrahidrofurano Acetato es principalmente reconocido por su potente actividad antimalárica. Es un derivado de la artemisinina, que se utiliza en terapias combinadas para tratar la malaria aguda no complicada causada por Plasmodium falciparum, incluidas las cepas que son resistentes a otros medicamentos antimaláricos {svg_1}. La eficacia del compuesto se deriva de su capacidad para inducir un alivio sintomático rápido al reducir el número de parásitos de la malaria.

Aplicaciones Antifúngicas

La investigación ha demostrado que this compound exhibe propiedades antifúngicas. Los estudios de biotransformación que involucran hongos como Aspergillus niger y Aspergillus flavus han llevado al descubrimiento de metabolitos con una actividad antifúngica significativa {svg_2}. Esto abre posibles aplicaciones en el desarrollo de nuevos agentes antifúngicos.

Estudios de Farmacocinética

En farmacología, comprender la farmacocinética de un compuesto es crucial. This compound ha sido objeto de estudios para determinar sus perfiles de absorción, distribución, metabolismo y excreción (ADME). Estos estudios son vitales para optimizar los regímenes de dosificación y mejorar los resultados terapéuticos {svg_3}.

Síntesis y Modificación Química

El compuesto sirve como un valioso sintón en la síntesis química. Su estructura permite modificaciones adicionales, lo que lleva a la creación de nuevas moléculas con posibles aplicaciones terapéuticas. Los investigadores lo utilizan para sintetizar varios análogos con mejor solubilidad en agua y biodisponibilidad {svg_4} {svg_5}.

Investigación en Biotecnología

En biotecnología, this compound se utiliza para estudiar procesos de biotransformación. Ha sido transformado por diferentes especies de plantas, produciendo metabolitos que podrían servir como precursores para la síntesis de moléculas clínicamente potentes {svg_6}.

Estudios de Impacto Ambiental

El impacto ambiental de los compuestos farmacéuticos es un campo de estudio emergente. Los efectos de this compound en los ecosistemas, particularmente su influencia en la vida acuática y la posible bioacumulación, son áreas de investigación activa. Comprender estos impactos es crucial para desarrollar prácticas farmacéuticas sostenibles {svg_7}.

Mecanismo De Acción

Target of Action

Artemether Tetrahydrofuran Acetate, also known as Artemether Impurity C, primarily targets the erythrocytic stages of Plasmodium spp. . This includes Plasmodium falciparum and unidentified Plasmodium species, including those acquired in chloroquine-resistant areas .

Mode of Action

The compound interacts with its targets by inhibiting nucleic acid and protein synthesis . A possible mechanism of action is that artemisinin drugs exert their cidal action by inhibiting PfATP6 . PfATP6 is an enzyme regulating cellular calcium concentration, and its malfunctioning leads to intracellular calcium accumulation, which in turn causes cell death .

Biochemical Pathways

The affected biochemical pathway involves an interaction with ferriprotoporphyrin IX (“heme”), or ferrous ions, in the acidic parasite food vacuole, which results in the generation of cytotoxic radical species .

Pharmacokinetics

In the body, Artemether Tetrahydrofuran Acetate is metabolized into the active metabolite dihydroartemisinin . The rate of conversion varies with the route of administration . Oral bioavailability in animals ranges approximately between 19 and 35% . A first-pass effect is highly probable for all compounds when administered orally .

Result of Action

The result of the compound’s action is a rapid symptomatic relief by reducing the number of malarial parasites . This leads to the treatment of acute uncomplicated malaria caused by Plasmodium falciparum, including malaria acquired in chloroquine-resistant areas .

Safety and Hazards

Direcciones Futuras

Artemether EP Impurity C is currently available for purchase from several suppliers . It is used for research and development purposes and is not intended for medicinal, household, or other use . As an impurity of Artemether, it may be used in future studies to further understand the synthesis, separation, and purification of Artemether .

Análisis Bioquímico

Biochemical Properties

Artemether Tetrahydrofuran Acetate plays a significant role in biochemical reactions, particularly in the inhibition of nucleic acid and protein synthesis. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound also affects the activity of enzymes such as acetyl-CoA carboxylase and fatty acid synthase, which are crucial for lipid metabolism . Additionally, Artemether Tetrahydrofuran Acetate has been shown to modulate the activity of inflammatory cytokines and proteins involved in oxidative stress responses .

Cellular Effects

Artemether Tetrahydrofuran Acetate influences various cellular processes, including apoptosis, cell cycle regulation, and cellular metabolism. In non-small cell lung cancer cells, the compound induces apoptosis by downregulating anti-apoptotic proteins such as B-cell lymphoma-2 and cellular inhibitor of apoptosis proteins . It also causes cell cycle arrest by inhibiting cyclin-dependent kinases and promoting cellular senescence. Furthermore, Artemether Tetrahydrofuran Acetate affects cell signaling pathways, including the NF-κB pathway, which is involved in inflammatory responses .

Molecular Mechanism

The molecular mechanism of Artemether Tetrahydrofuran Acetate involves its interaction with biomolecules and enzymes. The compound binds to heme in the parasite’s food vacuole, leading to the generation of reactive oxygen species that damage the parasite’s cellular components . Additionally, Artemether Tetrahydrofuran Acetate inhibits the activity of enzymes involved in nucleic acid and protein synthesis, thereby disrupting the parasite’s replication and survival . The compound also modulates gene expression by affecting transcription factors and signaling pathways involved in inflammation and oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Artemether Tetrahydrofuran Acetate have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its efficacy and safety . Long-term studies have shown that Artemether Tetrahydrofuran Acetate can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The compound’s stability and degradation need to be carefully monitored to ensure consistent results in experimental settings .

Dosage Effects in Animal Models

The effects of Artemether Tetrahydrofuran Acetate vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits parasite growth and improves survival rates in malaria-infected animals . At higher doses, Artemether Tetrahydrofuran Acetate can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where low doses are insufficient to achieve therapeutic outcomes, while high doses lead to adverse effects. Therefore, careful dosage optimization is crucial for maximizing the compound’s therapeutic benefits while minimizing toxicity .

Metabolic Pathways

Artemether Tetrahydrofuran Acetate is involved in several metabolic pathways, including lipid metabolism and glucose regulation. The compound modulates the activity of enzymes such as acetyl-CoA carboxylase, fatty acid synthase, and stearoyl-CoA desaturase, which are involved in de novo lipogenesis . Additionally, Artemether Tetrahydrofuran Acetate affects mitochondrial pyruvate oxidation and glycogen metabolism in the liver, thereby influencing overall metabolic homeostasis . These metabolic effects contribute to the compound’s therapeutic potential in conditions such as non-alcoholic steatohepatitis and diabetes .

Transport and Distribution

Artemether Tetrahydrofuran Acetate is transported and distributed within cells and tissues through various mechanisms. The compound is metabolized into its active form, dihydroartemisinin, which exerts its effects on target cells . Transporters and binding proteins facilitate the uptake and distribution of Artemether Tetrahydrofuran Acetate within cells, ensuring its localization to specific compartments where it can exert its therapeutic effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of Artemether Tetrahydrofuran Acetate plays a crucial role in its activity and function. The compound is primarily localized in the parasite’s food vacuole, where it interacts with heme and generates reactive oxygen species . Additionally, Artemether Tetrahydrofuran Acetate can localize to other cellular compartments, such as the mitochondria and endoplasmic reticulum, where it modulates metabolic and stress response pathways . Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its therapeutic efficacy .

Propiedades

IUPAC Name |

[(3aS,4R,6aS,7R,8S,10R,10aR)-8-methoxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-9-5-6-13-10(2)14(18-4)21-15(20-11(3)17)16(13)12(9)7-8-19-16/h9-10,12-15H,5-8H2,1-4H3/t9-,10-,12+,13+,14+,15+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRDDUABDHLSPP-QYHITDJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC(C23C1CCO3)OC(=O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@@H]([C@@]23[C@H]1CCO3)OC(=O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181528-64-3 | |

| Record name | 2H,10H-Furo[3,2-i]-2-benzopyran-10-ol, octahydro-8-methoxy-4,7-dimethyl-, 10-acetate, (3aS,4R,6aS,7R,8S,10R,10aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181528-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

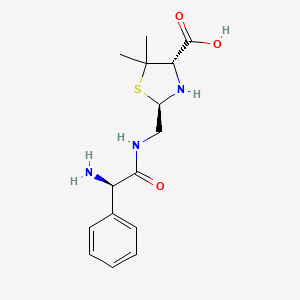

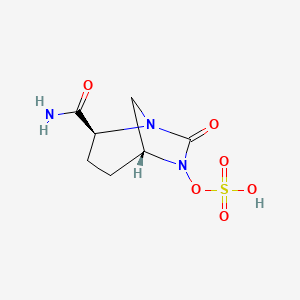

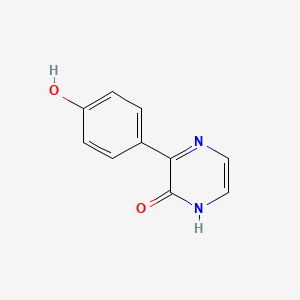

![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)